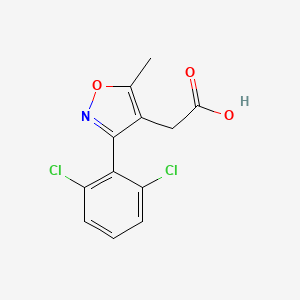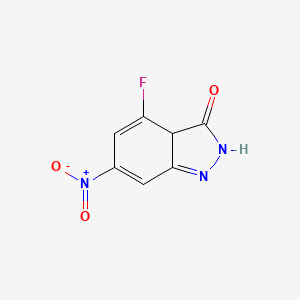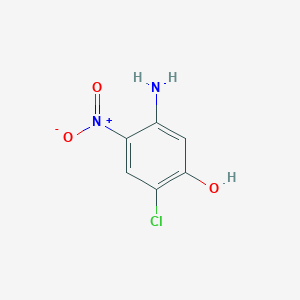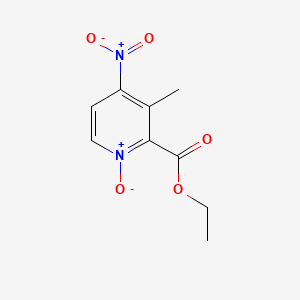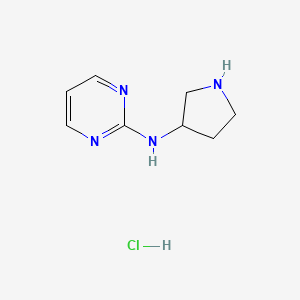![molecular formula C9H12N2O2 B12329322 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. The presence of a methoxymethyl group at the 2-position adds to its unique chemical properties. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable pyrimidine precursor in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines with different functional groups .
科学研究应用
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
作用机制
The mechanism of action of 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one include other pyrrolopyrimidines and related heterocyclic structures, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Pyrrolo[2,3-d]pyrimidines
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the methoxymethyl group. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-10-6-4-8-3-2-5-11(8)9(10)12/h2-3,5H,4,6-7H2,1H3 |
InChI 键 |
FUTBLXFYLVJJKA-UHFFFAOYSA-N |
规范 SMILES |
COCN1CCC2=CC=CN2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
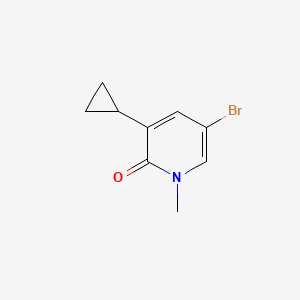
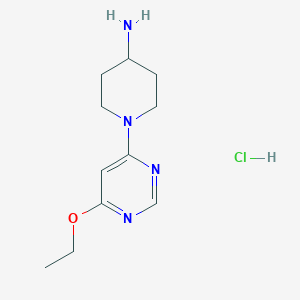
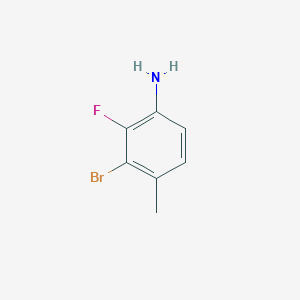

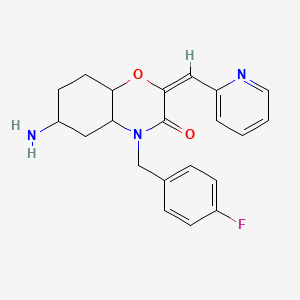
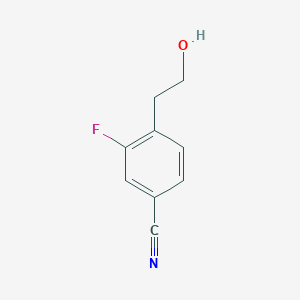
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B12329285.png)
